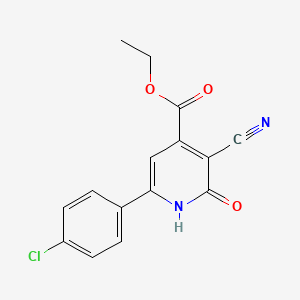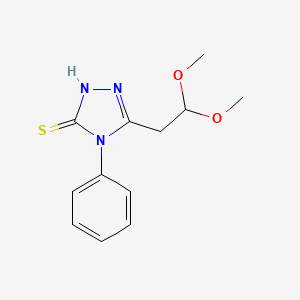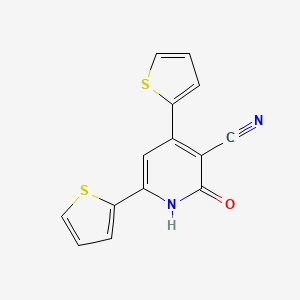![molecular formula C14H12N2O5 B1223999 2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester](/img/structure/B1223999.png)
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester is an anilide.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Dihydro-1,4-dioxin Compounds : A study describes the synthesis of dihydro-1,4-dioxin compounds, including the construction of 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides, which are related to the chemical structure of interest (Mah et al., 2000).
- Preparation of Carboxylic Acid Esters : Research on the synthesis of various carboxylic acid esters, including those with structures similar to 2,3-Dihydro-1,4-dioxin derivatives, has been conducted, demonstrating the versatility of these compounds in chemical synthesis (Wang et al., 2012).
Applications in Heterocyclic Compound Synthesis
- Building Blocks for Heterocyclic Compounds : Dioxinone compounds with a carboxyl group at the 5-position, related to the compound , have been identified as valuable intermediates for synthesizing various six-membered heterocyclic compounds (Sato et al., 1989).
- Synthesis of Cyclic Imidic Esters : Research has shown that cyclic imidic esters, which are structurally related to the compound , can be synthesized and used in various chemical reactions, including polymerizations and cyclodditions (Seeliger et al., 1966).
Potential Biological and Pharmacological Properties
- Investigation in Medicinal Chemistry : While direct studies on the exact compound were not found, structurally similar compounds, such as various dihydropyridine derivatives, have been explored for their potential biological activities, including cardiotonic effects (Mosti et al., 1992).
Propiedades
Nombre del producto |
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester |
|---|---|
Fórmula molecular |
C14H12N2O5 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
[2-(4-cyanoanilino)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate |
InChI |
InChI=1S/C14H12N2O5/c15-7-10-1-3-11(4-2-10)16-13(17)9-21-14(18)12-8-19-5-6-20-12/h1-4,8H,5-6,9H2,(H,16,17) |
Clave InChI |
HWFBGWPNSIJYQA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=CO1)C(=O)OCC(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
![3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1223917.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B1223918.png)
![Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester](/img/structure/B1223920.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide](/img/structure/B1223921.png)
![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)




![2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223935.png)
![Methyl [1-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1223937.png)
![N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B1223938.png)
![N-(2-fluorophenyl)-2-[[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1223940.png)